molecular formula C22H19F3N6O B259038 N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide

N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide

カタログ番号 B259038
分子量: 440.4 g/mol
InChIキー: DGVXMGZZNDKWSD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has been shown to be effective in treating various B-cell malignancies.

作用機序

Further studies are needed to elucidate the precise mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide, particularly in the context of its effects on B-cell receptor signaling.
In conclusion, N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide is a promising therapeutic agent for the treatment of B-cell malignancies, with potential applications in other diseases where B-cell activation plays a role in disease pathogenesis. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans.

実験室実験の利点と制限

N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide has several advantages as a research tool, including its high potency and selectivity for BTK. However, its use in laboratory experiments is limited by its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.

将来の方向性

There are several potential future directions for research on N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide, including:
1. Combination therapy: N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide may be used in combination with other agents, such as monoclonal antibodies or chemotherapy, to improve its efficacy in treating B-cell malignancies.
2. Safety and tolerability: Further studies are needed to evaluate the safety and tolerability of N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide in humans, particularly in the context of long-term treatment.
3. Other indications: N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide may have potential as a therapeutic agent in other diseases, such as rheumatoid arthritis or multiple sclerosis, where B-cell activation plays a role in disease pathogenesis.
4.

合成法

N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide can be synthesized through a multistep process involving the reaction of various chemical intermediates. The synthesis involves the use of various reagents and solvents, and the final product is obtained through purification and isolation techniques.

科学的研究の応用

N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide has been extensively studied for its potential as a therapeutic agent in the treatment of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. Preclinical studies have shown promising results, and clinical trials are underway to evaluate its safety and efficacy in humans.

特性

製品名

N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide

分子式

C22H19F3N6O

分子量

440.4 g/mol

IUPAC名

N-(3-imidazol-1-ylpropyl)-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide

InChI

InChI=1S/C22H19F3N6O/c23-22(24,25)20-16-7-6-14-4-1-2-5-15(14)19(16)28-18-12-17(29-31(18)20)21(32)27-8-3-10-30-11-9-26-13-30/h1-2,4-5,9,11-13H,3,6-8,10H2,(H,27,32)

InChIキー

DGVXMGZZNDKWSD-UHFFFAOYSA-N

SMILES

C1CC2=C(N3C(=CC(=N3)C(=O)NCCCN4C=CN=C4)N=C2C5=CC=CC=C51)C(F)(F)F

正規SMILES

C1CC2=C(N3C(=CC(=N3)C(=O)NCCCN4C=CN=C4)N=C2C5=CC=CC=C51)C(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。